molecular formula C15H14N2 B12453766 Benzonitrile, 4-(5-propyl-2-pyridinyl)- CAS No. 99217-27-3

Benzonitrile, 4-(5-propyl-2-pyridinyl)-

Cat. No.: B12453766
CAS No.: 99217-27-3
M. Wt: 222.28 g/mol
InChI Key: HYBZAFSPFHNSAB-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(5-propyl-2-pyridinyl)-: is a chemical compound with the molecular formula C14H14N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 5-propyl-2-pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(5-propyl-2-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .

Industrial Production Methods: In industrial settings, the production of benzonitrile, 4-(5-propyl-2-pyridinyl)- can be scaled up using similar synthetic routes. The use of ionic liquids as recycling agents has been explored to enhance the efficiency and sustainability of the process. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(5-propyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize benzonitrile derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce benzonitrile derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) to introduce cyano groups into the benzene ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile derivatives can yield benzoic acid, while reduction can produce benzylamine .

Scientific Research Applications

Chemistry: Benzonitrile, 4-(5-propyl-2-pyridinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with transition metals, which are useful in catalysis and material science .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, benzonitrile, 4-(5-propyl-2-pyridinyl)- is used in the production of dyes, pesticides, and advanced coatings. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of benzonitrile, 4-(5-propyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 4-(5-propyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-propyl-2-pyridinyl group enhances its potential for forming coordination complexes and its reactivity in various chemical reactions .

Properties

CAS No.

99217-27-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(5-propylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H14N2/c1-2-3-13-6-9-15(17-11-13)14-7-4-12(10-16)5-8-14/h4-9,11H,2-3H2,1H3

InChI Key

HYBZAFSPFHNSAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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